molecular formula C14H12F6O3 B1325865 Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyrate CAS No. 898792-91-1

Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyrate

Cat. No.: B1325865
CAS No.: 898792-91-1
M. Wt: 342.23 g/mol
InChI Key: DCTDVDJDNQPXFQ-UHFFFAOYSA-N
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Description

Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate is a chemical compound with the CAS Number: 898792-94-4. It has a molecular weight of 356.26 and its IUPAC name is ethyl 5-[3,5-bis (trifluoromethyl)phenyl]-5-oxopentanoate .


Physical and Chemical Properties Analysis

Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate has a molecular weight of 356.26 . More detailed physical and chemical properties are not available from the current information.

Scientific Research Applications

Biosynthesis in Film Sherries

Ethyl 4-oxobutyrate-2-14 C contributes to the formation of various compounds in sherry, including gamma-butyrolactone and 4-hydroxy-5-ketohexanoic acid gamma-lactone. These compounds are important in the flavor and aroma profiles of sherries (Fagan, Kepner, & Webb, 1981).

Antimicrobial Evaluation

Ethyl 2-arylhydrazono-3-oxobutyrates, a class of compounds including ethyl 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyrate, have been evaluated for their antimicrobial properties. They showed significant activity against various bacterial strains, contributing to the development of new antimicrobial agents (Kucukguzel et al., 1999).

Anti-HIV-1 Activity

Research on the synthesis of ethyl 2-alkyl-4-aryl-3-oxobutyrates, including this compound, has shown promising results in the development of potent anti-HIV-1 agents. These compounds exhibit significant activity against HIV-1, indicating their potential in antiretroviral therapy (Danel et al., 1996).

Enantioselective Hydrogenation

This compound is involved in enantioselective hydrogenation processes. These processes are crucial in producing optically active compounds, which are important in pharmaceutical synthesis and fine chemical production (Starodubtseva et al., 2004).

Enzyme-Catalyzed Asymmetric Synthesis

This compound is also used in enzyme-catalyzed asymmetric syntheses. The use of microbial cells for the enantioselective reduction of ethyl 4-phenyl-4-oxobutyrate, closely related to this compound, demonstrates its application in producing optically active pharmaceutical intermediates (Xia et al., 2013).

Properties

IUPAC Name

ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F6O3/c1-2-23-12(22)4-3-11(21)8-5-9(13(15,16)17)7-10(6-8)14(18,19)20/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTDVDJDNQPXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645522
Record name Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-91-1
Record name Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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